1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound classified as a cyclopropanecarboxylic acid derivative. It serves as a crucial chiral intermediate in the pharmaceutical industry, particularly in the synthesis of Ticagrelor. [] This compound is not naturally occurring and is primarily recognized for its role in chemical synthesis and drug development. []
This compound falls under the category of cyclopropanecarboxylic acids, which are known for their interesting chemical properties and reactivity. The difluorophenyl substituent enhances the compound's electronic properties, making it useful in pharmaceutical applications.
The synthesis of 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid can be achieved through several methods:
These methods can be optimized by adjusting parameters such as temperature, pressure, and catalyst type to improve yield and purity.
The molecular structure of 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid features:
The InChI key for this compound is QMLSRQCKLLGODS-UHFFFAOYSA-N
, and its SMILES representation is C1CC1(C2=C(C=C(C=C2)F)F)C(=O)O
. This structural information aids in predicting its chemical behavior in various reactions.
1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid participates in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid primarily relates to its interactions at the molecular level:
These mechanisms are crucial for understanding how this compound may behave in biological systems and its potential therapeutic applications.
Key physical and chemical properties of 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid include:
These properties are significant for applications in drug development and material science.
1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid has several scientific applications:
The synthesis of trans-1-(2,4-difluorophenyl)cyclopropanecarboxylic acid exemplifies advanced stereoselective methodologies in modern organofluorine chemistry. This compound serves as a critical chiral building block for pharmaceuticals and agrochemicals, demanding high enantiomeric purity and scalable processes. The following sections dissect key synthetic pathways and technological innovations.
Dirhodium-catalyzed cyclopropanation constitutes the most stereoselective route to the target molecule. This method employs in situ-generated rhodium carbenoids from diazoacetates and electron-deficient alkenes (e.g., ethyl 2,4-difluorophenylacrylate). Rh₂(S-TCPTAD)₄, an adamantylglycine-derived catalyst, achieves exceptional enantiocontrol (up to 98% ee) by leveraging steric and electronic modulation at the carbenoid center [2]. Computational studies confirm a transition state where the substrate's carbonyl oxygen weakly coordinates to the rhodium-bound carbene, positioning the alkene for facial-selective attack [2] [5].
Critical parameters include:
Table 1: Catalyst Screening for Asymmetric Cyclopropanation
Catalyst | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|
Rh₂(S-DOSP)₄ | 36 | 59 | 77 |
Rh₂(S-PTAD)₄ | 36 | 70 | 35 |
Rh₂(S-TCPTAD)₄ | 36 | 71 | 84 |
Rh₂(S-TCPTAD)₄ | 23 | 22 | 82 |
Alternative syntheses avoid stoichiometric metal carbenoids via cyanoalkylation/ring-closing sequences. A representative 4-step route proceeds as follows [1] :
This route achieves 40–45% overall yield but requires harsh decarboxylation conditions that risk racemization. Modifications include using microwave irradiation to reduce decarboxylation time from 12h to 25min at 200°C, preserving stereointegrity .
Optimizing dirhodium catalysts and reaction parameters markedly improves efficiency:
Solvent-free conditions with immobilized Rh₂(S-TCPTAD)₄ on silica enable catalyst recycling (5 cycles, <5% activity loss), reducing metal leaching to <0.2 ppm .
Thermal degradation during cyclopropane ring formation necessitates advanced engineering:
Table 2: Process Intensification Techniques Comparison
Parameter | Batch Process | Microwave | Continuous Flow |
---|---|---|---|
Reaction time | 12 h | 30 min | 2 min (carbenoid) |
Yield | 71% | 92% | 68% (overall) |
Throughput | 5 g/batch | 1 g/vessel | 10 g/h |
Catalyst loading | 1 mol% | 1 mol% | 0.8 mol% |
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